molecular formula C11H12BrNO B1318833 2-Bromo-4-(pyrrolidin-1-yl)benzaldehyde CAS No. 946705-58-4

2-Bromo-4-(pyrrolidin-1-yl)benzaldehyde

Cat. No. B1318833
CAS RN: 946705-58-4
M. Wt: 254.12 g/mol
InChI Key: KXJRLVFRNNYMOM-UHFFFAOYSA-N
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Description

“2-Bromo-4-(pyrrolidin-1-yl)benzaldehyde” is a chemical compound that contains a bromoaryl group and a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various methods. One common method involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method involves the use of 1,4-dibromobutane and aniline in the presence of sodium sulfate under reflux conditions .


Molecular Structure Analysis

The molecular structure of “2-Bromo-4-(pyrrolidin-1-yl)benzaldehyde” includes a bromoaryl group and a pyrrolidine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The bromoaryl group of “2-Bromo-4-(pyrrolidin-1-yl)benzaldehyde” can undergo various reactions. For instance, it can be coupled with trimethylsilylacetylene in a Sonogashira coupling to form 4-((trimethylsilyl)ethynyl)benzaldehyde .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-4-(pyrrolidin-1-yl)benzaldehyde” include a melting point of 83-86°C . It should be stored under an inert gas (nitrogen or argon) at 2-8°C .

Scientific Research Applications

Pharmaceutical Intermediates

2-Bromo-4-(pyrrolidin-1-yl)benzaldehyde: is primarily used as a raw material in the synthesis of pharmaceutical intermediates . These intermediates are crucial for the development of active pharmaceutical ingredients (APIs) that eventually become the medicines used to treat various diseases.

Medicinal Chemistry

In medicinal chemistry, 2-Bromo-4-(pyrrolidin-1-yl)benzaldehyde is utilized for the design and synthesis of biologically active compounds. The pyrrolidine ring, in particular, is a versatile scaffold that is widely used to obtain compounds for the treatment of human diseases due to its ability to efficiently explore pharmacophore space .

Three-Dimensional Molecular Design

The non-planarity of the pyrrolidine ring allows for increased three-dimensional coverage in molecular design. This phenomenon, known as “pseudorotation,” is beneficial in the development of drug candidates with unique spatial orientations that can bind more effectively to target proteins .

properties

IUPAC Name

2-bromo-4-pyrrolidin-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c12-11-7-10(4-3-9(11)8-14)13-5-1-2-6-13/h3-4,7-8H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXJRLVFRNNYMOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=C(C=C2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(pyrrolidin-1-yl)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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